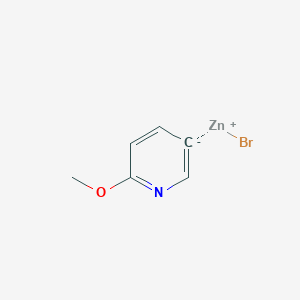
4-Fluoro-2-methylphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylphenylzinc bromide, 0.50 M in THF (4-Fluoro-2-Methylphenylzinc Bromide) is a compound used in a variety of laboratory experiments. It is a colorless, volatile, and flammable liquid that is soluble in water and organic solvents. 4-Fluoro-2-Methylphenylzinc Bromide is a valuable reagent for organic synthesis, due to its reactivity and low toxicity. It is used in a variety of organic reactions, such as the synthesis of organic compounds, the synthesis of polymers, and the preparation of pharmaceuticals.
Applications De Recherche Scientifique
4-Fluoro-2-Methylphenylzinc Bromide is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amines, alcohols, and esters. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, 4-Fluoro-2-Methylphenylzinc Bromide is used in the preparation of pharmaceuticals, such as analgesics, anti-inflammatory agents, and antibiotics.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-Methylphenylzinc Bromide is based on the nucleophilic substitution reaction of the zinc bromide with the 4-fluoro-2-methylphenol. The reaction is catalyzed by the presence of anhydrous tetrahydrofuran (THF). The reaction produces a zinc bromide complex, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
4-Fluoro-2-Methylphenylzinc Bromide is an organic compound with low toxicity. It has been reported to have no adverse effects on the biochemical and physiological processes of the body. It is not known to cause any allergies or sensitivities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Fluoro-2-Methylphenylzinc Bromide in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to handle. However, it is flammable and volatile, so it should be handled with care. Additionally, it is not suitable for use in reactions involving strongly acidic or basic conditions.
Orientations Futures
There are a number of potential future directions for the use of 4-Fluoro-2-Methylphenylzinc Bromide. It could be used in the synthesis of new organic compounds, such as aldehydes and ketones. It could also be used in the synthesis of polymers, such as polycarbonates and polyimides. Additionally, it could be used in the preparation of pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, it could be used in the development of new catalysts for organic reactions.
Méthodes De Synthèse
4-Fluoro-2-Methylphenylzinc Bromide is synthesized from the reaction of 4-fluoro-2-methylphenol with zinc bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is conducted at a temperature of 80°C and a pressure of 1 atm. The reaction is complete within 30 minutes. The product is then purified by recrystallization from THF. The yield of the reaction is typically greater than 90%.
Propriétés
IUPAC Name |
bromozinc(1+);1-fluoro-3-methylbenzene-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGOQZOGKIQQIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylphenylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














